2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide 2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0998969
InChI: InChI=1S/C20H21N3O4S2/c1-3-17(27-18-7-5-4-6-14(18)2)19(24)22-15-8-10-16(11-9-15)29(25,26)23-20-21-12-13-28-20/h4-13,17H,3H2,1-2H3,(H,21,23)(H,22,24)
SMILES: CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3C
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.5 g/mol

2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

CAS No.:

Cat. No.: VC0998969

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide -

Specification

Molecular Formula C20H21N3O4S2
Molecular Weight 431.5 g/mol
IUPAC Name 2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Standard InChI InChI=1S/C20H21N3O4S2/c1-3-17(27-18-7-5-4-6-14(18)2)19(24)22-15-8-10-16(11-9-15)29(25,26)23-20-21-12-13-28-20/h4-13,17H,3H2,1-2H3,(H,21,23)(H,22,24)
Standard InChI Key LTYPNAISDXMFTK-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3C
Canonical SMILES CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator